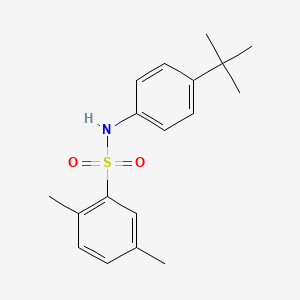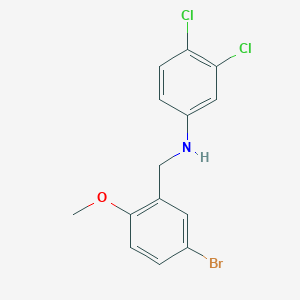![molecular formula C19H21ClN2O4S B3617338 2-[4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenoxy]acetamide](/img/structure/B3617338.png)
2-[4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenoxy]acetamide
Overview
Description
2-[4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenoxy]acetamide is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenoxy]acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.
Formation of the Phenoxyacetamide Structure: This step involves the reaction of phenol derivatives with acetic anhydride to form phenoxyacetic acid, which is then converted to the amide using reagents like thionyl chloride and ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
2-[4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenoxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may inhibit certain kinases or proteases, disrupting cellular processes and leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.
Sulfonyl Compounds: Compounds like sulfonamides, which feature the sulfonyl group.
Phenoxyacetamide Derivatives: Compounds like phenoxyacetic acid derivatives used in herbicides.
Uniqueness
2-[4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenoxy]acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-12-5-6-16-14(8-12)4-3-7-22(16)27(24,25)18-10-17(26-11-19(21)23)13(2)9-15(18)20/h5-6,8-10H,3-4,7,11H2,1-2H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWSUGNAIDDRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=C(C=C(C(=C3)OCC(=O)N)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3617260.png)

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B3617275.png)
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-cyclopentylpropanamide](/img/structure/B3617288.png)
![2-[4-(2-methoxyphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B3617295.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B3617306.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3617322.png)

![Ethyl 2-({[(2,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617337.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3617344.png)



![N-(2-Fluoro-phenyl)-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3617381.png)
